Diethyl glutarate

Description

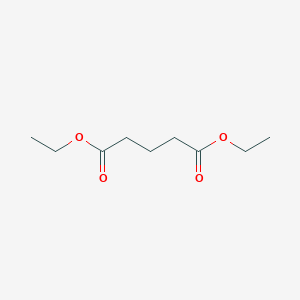

Diethyl glutarate is a diester obtained by the formal condensation of carboxy groups of glutaric acid with two molecules of ethanol respectively. It has a role as a metabolite. It derives from a glutaric acid.

Structure

3D Structure

Properties

IUPAC Name |

diethyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWSNHWQZPEFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061162 | |

| Record name | Diethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-38-2, 68989-30-0, 68989-31-1 | |

| Record name | Diethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL GLUTARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, di-C8-26-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, C18-28-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84O6XW9RFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Diethyl Glutarate (CAS 818-38-2)

Abstract

Diethyl glutarate (CAS 818-38-2), the diethyl ester of the C5 dicarboxylic acid glutaric acid, is a versatile chemical compound with a broad spectrum of applications. Characterized as a colorless liquid with a mild, fruity odor, its utility spans from being an industrial solvent to a crucial intermediate in the synthesis of complex molecules, including plasticizers, fragrances, and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of diethyl glutarate, detailing its physicochemical properties, synthesis methodologies, key chemical reactions with mechanistic insights, and diverse applications. Particular emphasis is placed on its relevance to the fields of chemical research and drug development, supported by detailed experimental protocols and safety guidelines.

Core Identity and Physicochemical Properties

Diethyl glutarate, systematically named diethyl pentanedioate, is a linear aliphatic diester.[3] Its identity is well-established by its unique CAS registry number, 818-38-2. The molecule consists of a five-carbon glutarate backbone esterified with two ethyl groups at its termini.

Chemical Structure

The structural formula of diethyl glutarate is C₂H₅OOC(CH₂)₃COOC₂H₅.

Caption: Molecular structure of Diethyl Glutarate (CAS 818-38-2).

Physicochemical Data

The physical and chemical properties of diethyl glutarate dictate its behavior in various applications, from its solvency power to its reactivity in synthetic protocols. These key parameters are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Mild, fruity | [1][5] |

| Boiling Point | 237 °C (lit.) | [6] |

| Melting Point | -24.1 °C | [4][6] |

| Density | 1.022 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.423 (lit.) | [6] |

| Flash Point | 95.56 °C (204.0 °F) - closed cup | [7] |

| Solubility | Soluble in alcohol and ether; limited solubility in water. | [1][7] |

| Vapor Pressure | 0.034 mmHg at 25°C | [5] |

| InChI Key | OUWSNHWQZPEFEX-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCOC(=O)CCCC(=O)OCC | [3] |

Synthesis and Manufacturing

The primary and most economically viable method for producing diethyl glutarate is the Fischer-Speier esterification of glutaric acid with ethanol. This reaction is typically catalyzed by a strong acid.

Core Synthesis Pathway: Fischer Esterification

The reaction involves the protonation of the carbonyl oxygen of glutaric acid by a catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and elimination of water yield the diethyl ester. The use of excess ethanol can shift the equilibrium towards the product side, maximizing the yield.

Caption: Synthesis workflow for Diethyl Glutarate via Fischer Esterification.

Laboratory-Scale Synthesis Protocol

This protocol describes a standard procedure for the synthesis of diethyl glutarate.

Materials:

-

Glutaric acid (1.0 eq)

-

Anhydrous ethanol (10-20 eq, serves as reactant and solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.

-

Reaction Mixture: To the flask, add glutaric acid and an excess of anhydrous ethanol. Stir the mixture until the acid is partially dissolved.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up (Quenching & Extraction):

-

Cool the mixture to room temperature.

-

Reduce the volume by removing excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure diethyl glutarate.[8]

Self-Validation: The identity and purity of the synthesized product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by comparing its refractive index to the literature value.

Chemical Reactivity and Applications

The reactivity of diethyl glutarate is dominated by its two ester functional groups. It serves as a versatile building block and solvent in numerous chemical processes.

Key Reactions

-

Hydrolysis: Like all esters, diethyl glutarate can be hydrolyzed back to glutaric acid and ethanol. This reaction is catalyzed by either acid or base (saponification). Base-catalyzed hydrolysis is irreversible as the carboxylate salt is formed.

-

Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different glutarate esters.[2] This is a key reaction for producing specialty plasticizers or polymers.

-

Claisen Condensation: The α-protons (on the carbons adjacent to the carbonyl groups) are weakly acidic and can be removed by a strong base. This allows diethyl glutarate to participate in reactions like the intramolecular Dieckmann condensation to form cyclic β-keto esters, a foundational reaction in organic synthesis.

Caption: Simplified mechanism for the saponification of Diethyl Glutarate.

Applications in Drug Development and Research

-

Pharmaceutical Intermediate: Diethyl glutarate is a precursor in the synthesis of various APIs. Its linear five-carbon chain can be functionalized or incorporated into larger molecular scaffolds.[9]

-

Solvent: Due to its low volatility, high boiling point, and good solvency for a range of organic molecules, it is used as a reaction solvent or in formulations.[1][2]

-

Biological Activity: Research has shown that diethyl glutarate can act as an excitatory amino acid antagonist in the rat cerebral cortex.[3][7] Furthermore, as a cell-permeable form of glutarate, it has been investigated in immunology for its role in enhancing T-cell differentiation and cytotoxicity, which is a promising avenue for developing immunotherapies.[2] It has also been noted for its bactericidal activity against both Gram-positive and Gram-negative bacteria.[1]

Industrial Applications

-

Plasticizers: It is used in the production of plasticizers for polymers.[1]

-

Flavors and Fragrances: Its fruity odor makes it a component in some flavoring and fragrance formulations.[1]

-

Coatings and Cleaners: It is a component in paints, graffiti removers, and various cleaning products due to its solvent properties.[9]

Analytical and Spectroscopic Data

Characterization of diethyl glutarate is routinely performed using standard spectroscopic techniques.

| Technique | Key Data and Interpretation | Source(s) |

| ¹H NMR | δ ~4.1 ppm (quartet, 4H, -OCH₂ CH₃); δ ~2.4 ppm (triplet, 4H, -COCH₂CH₂ ); δ ~1.9 ppm (quintet, 2H, -CH₂CH₂ CH₂-); δ ~1.2 ppm (triplet, 6H, -OCH₂CH₃ ) | [10] |

| ¹³C NMR | δ ~173 ppm (C =O); δ ~60 ppm (-OCH₂ CH₃); δ ~33 ppm (-COCH₂ -); δ ~20 ppm (-CH₂CH₂ CH₂-); δ ~14 ppm (-OCH₂CH₃ ) | [11] |

| IR (Infrared) | Strong C=O stretch (~1730 cm⁻¹); C-O stretch (~1150-1250 cm⁻¹); C-H stretches (~2800-3000 cm⁻¹) | - |

| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 188. Common fragments correspond to loss of ethoxy (-OC₂H₅) or ethyl (-C₂H₅) groups. | [10] |

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical, including diethyl glutarate.

Hazard Identification

-

Health Hazards: May cause skin, eye, and respiratory irritation.[12] It is considered harmful if swallowed, inhaled, or in contact with skin.[12]

-

Physical Hazards: It is a combustible liquid but does not have a low flash point, making it less of a fire risk than more volatile solvents.[5]

-

Environmental Hazards: Expected to be biodegradable with low toxicity to aquatic organisms.[5]

Recommended Handling Protocol

-

Ventilation: Always handle diethyl glutarate in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12]

-

Personal Protective Equipment (PPE):

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Prevent entry into waterways.[5]

-

First Aid:

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Keep away from strong oxidizing agents, acids, and bases, as well as sources of ignition.[1][5]

References

-

diethyl glutarate, 818-38-2. The Good Scents Company. [Link]

-

Manufacturers of Diethyl glutarate, 99%, CAS 818-38-2. Otto Chemie Pvt Ltd. [Link]

-

Diethyl glutarate | C9H16O4 | CID 13163. PubChem - NIH. [Link]

-

Diethyl Glutarate MSDS/SDS. Histry Chem. [Link]

-

Dimethyl Glutarate Supplier. Silver Fern Chemical. [Link]

-

G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. G.J. Chemical. [Link]

-

β,β-DIMETHYLGLUTARIC ACID. Organic Syntheses Procedure. [Link]

-

Diethyl 2-acetylglutarate. NIST WebBook. [Link]

-

Glutaric acid, 2-methyl-, diethyl ester. NIST WebBook. [Link]

-

Glutaric acid diethyl ester - Optional[13C NMR]. SpectraBase. [Link]

-

dimenthyl glutarate. The Good Scents Company. [Link]

-

Diethyl Phthalate (DEP): Solvent Characteristics, Fragrance Uses & Regulations. Gadot. [Link]

-

Diethyl phthalate. The Fragrance Conservatory. [Link]

-

Reaction mechanism of the green synthesis of glutaric acid. PMC - NIH. [Link]

-

Aromatic Allure: Diethyl Malonate's Role in Flavors and Fragrances. Millennium Specialty Chemicals. [Link]

Sources

- 1. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]

- 2. Buy Diethyl glutarate | 818-38-2 [smolecule.com]

- 3. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Diethyl Glutarate MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 6. Diethyl glutarate | 818-38-2 [chemicalbook.com]

- 7. diethyl glutarate, 818-38-2 [thegoodscentscompany.com]

- 8. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]

- 9. Diethyl Glutarate | 818-38-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. Diethyl glutarate(818-38-2) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Physical properties of diethyl glutarate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Diethyl Glutarate

Introduction

Diethyl glutarate (CAS No. 818-38-2), the diethyl ester of pentanedioic acid, is a colorless to light yellow transparent liquid with a characteristically mild, fruity odor.[1][2] As a versatile organic compound, it serves as a crucial intermediate in organic synthesis, a solvent in various industrial applications, and a component in the formulation of plasticizers and flavoring agents.[1][2] For researchers, scientists, and drug development professionals, a precise understanding of its physical properties is paramount for its effective application, from designing reaction conditions and purification protocols to developing stable formulations.

This technical guide provides a focused examination of two fundamental physical properties of diethyl glutarate: boiling point and density. It synthesizes data from authoritative sources, explains the underlying chemical principles, and presents field-proven methodologies for their experimental determination, ensuring a blend of theoretical knowledge and practical applicability.

Core Physicochemical Characteristics

A substance's utility is defined by its fundamental properties. Diethyl glutarate is characterized by the following core attributes that dictate its behavior and handling.

| Property | Value | Source(s) |

| CAS Registry Number | 818-38-2 | [3][4] |

| Molecular Formula | C₉H₁₆O₄ | [1][3][5] |

| Molecular Weight | 188.22 g/mol | [1][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][6][7] |

| Melting Point | -24.1 °C | [1][3][8] |

| Solubility | Soluble in ether and alcohol; slightly soluble in water. | [1][2][6] |

Section 1: Boiling Point Analysis

The boiling point is a critical parameter that informs purification strategies, particularly distillation, and is essential for selecting appropriate temperature ranges for chemical synthesis to avoid degradation or unwanted side reactions.

The boiling point of diethyl glutarate is consistently reported at or near standard atmospheric pressure. The presence of two ester functional groups leads to significant dipole-dipole interactions between molecules, which, combined with its molecular weight, results in a relatively high boiling point. This necessitates elevated temperatures or vacuum conditions for distillation.

Reported Boiling Point Data

The boiling point of diethyl glutarate has been documented across multiple chemical data repositories. While generally consistent, minor variations exist, which can be attributed to experimental conditions and purity levels.

| Boiling Point (°C) | Pressure (mm Hg) | Source(s) |

| 237 | 760 (lit.) | [1][8][9] |

| 236.6 | Not Specified | [4][6] |

| 236.499 | Not Specified | [3] |

| 236-237 | Not Specified | [10] |

| 233 | 760 | [7] |

| 230 | Not Specified | [11] |

Experimental Protocol: Determination of Boiling Point by Distillation

This protocol describes the standard method for determining the atmospheric boiling point of a liquid sample like diethyl glutarate. The procedure is designed to ensure accuracy and safety.

Causality Behind Choices:

-

Boiling Chips: These are added to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly. This ensures a controlled and steady boiling process.

-

Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm of the distillation head. This specific placement ensures that the temperature being measured is that of the vapor that is in thermal equilibrium with the liquid, which is the definition of the boiling point.

-

Condenser Flow: Water flows in from the bottom and out from the top to ensure the condenser jacket is completely filled with cold water, maximizing the efficiency of vapor condensation.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head (still head), a condenser, a receiving flask, and a calibrated thermometer. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 20-30 mL of diethyl glutarate into the round-bottom flask. Add 2-3 boiling chips to the flask.

-

Thermometer Insertion: Secure the thermometer in the distillation head so that the top of the mercury or sensor bulb is aligned with the bottom of the condenser side-arm.

-

Heating: Begin gently heating the flask using a heating mantle. Increase the temperature gradually to bring the liquid to a slow, steady boil.

-

Equilibrium and Reading: Observe the temperature as the vapor rises and enters the condenser. The boiling point is the stable temperature recorded on the thermometer when the liquid is actively boiling and condensing on the thermometer bulb. Record the temperature when the first drop of distillate is collected in the receiving flask.

-

Data Collection: Continue to monitor the temperature. A pure compound should exhibit a narrow boiling range (typically 1-2 °C). Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Section 2: Density Characteristics

Density is a fundamental property used in converting mass to volume, essential for reagent measurement, formulation development, and quality control. It is temperature-dependent; as temperature increases, volume typically expands, causing density to decrease.

Reported Density Data

The density of diethyl glutarate is typically reported at or around room temperature. The values are consistent across various sources, highlighting its reliability.

| Density (g/mL) | Temperature (°C) | Source(s) |

| 1.022 | 25 | [1][8][10] |

| 1.023 | Not Specified | [12] |

| 1.0121 | 30 | [3] |

| 1.02 (Specific Gravity 20/20) | 20 | [11] |

| 1.019 - 1.025 | 25 | [7] |

Experimental Protocol: Determination of Density using a Pycnometer

A pycnometer (or specific gravity bottle) is a piece of glassware designed to provide a highly accurate and reproducible volume, making it the gold standard for determining the density of liquids.

Causality Behind Choices:

-

Temperature Control: Density is highly sensitive to temperature. Using a water bath ensures both the pycnometer and the liquid reach thermal equilibrium, leading to a precise and reproducible volume measurement.

-

Meticulous Cleaning and Drying: Any residue or moisture inside the pycnometer will introduce mass errors, directly affecting the calculated density. Rinsing with the sample liquid ensures that the final liquid is not diluted or contaminated.

-

Precise Weighing: An analytical balance is used because small errors in mass measurement will lead to significant inaccuracies in the final density value.

Methodology:

-

Preparation: Thoroughly clean a pycnometer of a known volume (e.g., 10 mL) with detergent, rinse with deionized water, followed by acetone, and dry completely.

-

Calibration (Mass of Empty Pycnometer): Weigh the clean, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Sample Filling: Fill the pycnometer with diethyl glutarate, ensuring no air bubbles are trapped. Insert the stopper, which will force excess liquid out through its capillary opening.

-

Thermal Equilibration: Submerge the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 25.0 °C). Allow it to equilibrate for at least 20 minutes.

-

Final Volume Adjustment: After equilibration, carefully wipe dry the exterior of the pycnometer. The liquid level should be exactly at the top of the capillary. Remove any excess liquid from the outside.

-

Final Weighing: Weigh the filled pycnometer. Record this mass as m₂.

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V Where V is the calibrated volume of the pycnometer. If the exact volume is unknown, it can be calibrated first using deionized water of a known temperature and density.

Visualization of Physical Property Determination Workflow

The following diagram illustrates the logical workflow for the characterization of a liquid sample such as diethyl glutarate.

Caption: Workflow for determining the boiling point and density of diethyl glutarate.

Conclusion

The physical properties of diethyl glutarate, particularly its boiling point and density, are well-defined and critical for its application in scientific research and industrial processes. With a boiling point around 237 °C and a density of approximately 1.022 g/mL at 25 °C, this compound is a stable, high-boiling liquid.[1][8][9] The methodologies outlined in this guide provide robust frameworks for the empirical verification of these properties, ensuring accuracy, reproducibility, and safety in a laboratory setting. Adherence to these precise measurement techniques is fundamental to achieving reliable and successful outcomes in research and development.

References

-

ChemBK. (n.d.). diethyl glutarate. Retrieved January 9, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Diethyl glutarate. Retrieved January 9, 2026, from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). Manufacturers of Diethyl glutarate, 99%, CAS 818-38-2, D 2643. Retrieved January 9, 2026, from [Link]

-

P212121 Store. (n.d.). Diethyl glutarate | CAS 818-38-2 | C9H16O4. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl glutarate | C9H16O4 | CID 13163. PubChem. Retrieved January 9, 2026, from [Link]

-

The Good Scents Company. (n.d.). diethyl glutarate, 818-38-2. Retrieved January 9, 2026, from [Link]

-

Stenutz. (n.d.). diethyl glutarate. Retrieved January 9, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Diethyl glutarate | 818-38-2 [chemicalbook.com]

- 5. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. diethyl glutarate, 818-38-2 [thegoodscentscompany.com]

- 8. 818-38-2 CAS MSDS (Diethyl glutarate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Manufacturers of Diethyl glutarate, 99%, CAS 818-38-2, D 2643, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 10. store.p212121.com [store.p212121.com]

- 11. Diethyl Glutarate | 818-38-2 | TCI AMERICA [tcichemicals.com]

- 12. diethyl glutarate [stenutz.eu]

An In-depth Technical Guide on the Solubility of Diethyl Glutarate in Water and Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of diethyl glutarate, a crucial parameter for its application in research, drug development, and various industrial processes. We will delve into the theoretical underpinnings of its solubility, present collated solubility data, and provide a detailed experimental protocol for its determination.

Introduction to Diethyl Glutarate

Diethyl glutarate (C9H16O4) is a diester formed from the condensation of glutaric acid and two molecules of ethanol.[1][2] It is a clear, colorless liquid with a mild, fruity odor.[3][4] This compound finds utility as a solvent and an intermediate in organic synthesis, including the production of plasticizers and as a flavoring agent.[3] Understanding its solubility in various media is paramount for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Framework of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is rooted in the nature of intermolecular forces between the solute and the solvent molecules.[5][6] For a solute to dissolve, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Diethyl glutarate is a polar molecule due to the presence of two ester functional groups.[7][8] These groups contain polar carbonyl (C=O) bonds and ether-like linkages (C-O-C), resulting in dipole-dipole interactions as a primary intermolecular force.[8][9] While diethyl glutarate cannot form hydrogen bonds with itself, the oxygen atoms in the ester groups can act as hydrogen bond acceptors.[7][8][10] This ability to interact with protic solvents via hydrogen bonding plays a significant role in its solubility profile.

The solubility of esters in water generally decreases as the carbon chain length increases.[7][11] The hydrocarbon portions of the molecule are nonpolar and disrupt the strong hydrogen bonding network of water, making the dissolution process less favorable.[7]

Solubility Profile of Diethyl Glutarate

A comprehensive review of available data provides the following insights into the solubility of diethyl glutarate.

Table 1: Solubility of Diethyl Glutarate in Water and Organic Solvents

| Solvent | Solvent Type | Solubility/Miscibility |

| Water | Polar Protic | Slightly soluble / Immiscible[2][4] |

| Ethanol | Polar Protic | Soluble / Miscible[3][12] |

| Diethyl Ether | Polar Aprotic | Soluble / Miscible[2][3][12] |

| Other Organic Solvents | Various | Generally miscible[4][12] |

Quantitative Water Solubility Data:

-

An experimental value for the water solubility of diethyl glutarate is reported as 8810 mg/L at 25 °C.[13]

-

Another source indicates a water solubility of 0.05 M.[14]

The limited solubility of diethyl glutarate in water is consistent with its molecular structure, which contains a significant nonpolar hydrocarbon backbone in addition to the polar ester groups.[7] Conversely, its miscibility with common organic solvents like ethanol and diethyl ether is expected, as these solvents share similar polarities and can engage in favorable dipole-dipole interactions.[2][3][12]

Experimental Determination of Solubility

The following section outlines a robust protocol for the qualitative and quantitative determination of diethyl glutarate solubility. This self-validating system ensures accurate and reproducible results.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining both qualitative and quantitative solubility.

Step-by-Step Protocol:

Part 1: Qualitative Miscibility Assessment [15]

-

Rationale: This initial screening provides a rapid assessment of miscibility with various solvents.

-

Procedure:

-

Dispense 1 mL of the test solvent into a clear glass test tube.

-

Incrementally add diethyl glutarate dropwise, vortexing or shaking vigorously after each addition.

-

Observe the mixture for any signs of phase separation (cloudiness or the formation of distinct layers).

-

If the mixture remains a single, clear phase after the addition of a significant volume of diethyl glutarate (e.g., an equal volume to the solvent), the two are considered miscible.

-

Part 2: Quantitative Solubility Determination (Shake-Flask Method) [16][17]

-

Rationale: This is a gold-standard method for determining the equilibrium solubility of a compound in a solvent.

-

Procedure:

-

Add an excess amount of diethyl glutarate to a known volume of the solvent in a sealed, airtight container. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, cease agitation and allow the undissolved diethyl glutarate to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any undissolved droplets.

-

Analyze the concentration of diethyl glutarate in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Quantify the concentration by comparing the analytical response to a pre-established calibration curve generated from standards of known diethyl glutarate concentrations.

-

Mechanistic Insights into Solubility

The interactions at a molecular level dictate the solubility behavior of diethyl glutarate. The following diagram illustrates the key intermolecular forces at play.

Diagram 2: Intermolecular Interactions Governing Solubility

Caption: Representation of intermolecular forces between diethyl glutarate and different solvent types.

-

In Water: The primary interaction is the acceptance of hydrogen bonds by the oxygen atoms of diethyl glutarate from water molecules.[7][10] However, the large nonpolar hydrocarbon portion of diethyl glutarate disrupts the strong hydrogen-bonding network of water, leading to low solubility.[7]

-

In Polar Aprotic Solvents (e.g., Diethyl Ether): Both diethyl glutarate and diethyl ether are polar molecules capable of dipole-dipole interactions.[8][9] The absence of a strong, highly ordered solvent network like that in water allows for more favorable mixing, resulting in high solubility or miscibility.

-

In Nonpolar Solvents (e.g., Hexane): The significant difference in polarity between the highly polar diethyl glutarate and nonpolar hexane leads to weak intermolecular interactions, resulting in poor solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of diethyl glutarate. Its "slightly soluble" nature in water and general miscibility with organic solvents are well-supported by both theoretical principles and experimental data. The provided experimental protocol offers a reliable framework for researchers to determine solubility parameters with high fidelity, which is essential for the effective application of diethyl glutarate in scientific and industrial settings.

References

-

PubChem. Diethyl glutarate. National Center for Biotechnology Information. [Link]

-

PubChem. Dimethyl Glutarate. National Center for Biotechnology Information. [Link]

-

Histry Chem. Diethyl Glutarate MSDS/SDS | Supplier & Distributor. [Link]

-

ChemBK. diethyl glutarate. [Link]

-

Chemistry LibreTexts. Properties of Esters. [Link]

-

Chemistry LibreTexts. 15.7: Physical Properties of Esters. [Link]

-

The Good Scents Company. diethyl glutarate. [Link]

-

Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

-

Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

-

PubChem. Diethyl 2-methylglutarate. National Center for Biotechnology Information. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry. [Link]

-

RSC Education. The effect of temperature on solubility | Class experiment. [Link]

-

ResearchGate. The Experimental Determination of Solubilities. [Link]

-

Unknown. Solvent Miscibility Table. [Link]

-

Unknown. SOLVENT MISCIBILITY TABLE. [Link]

-

ResearchGate. The Solvent Miscibility Table Updated: Miscibility and Potential Applications of Green Solvents. [Link]

Sources

- 1. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl glutarate | 818-38-2 [chemicalbook.com]

- 3. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]

- 4. Diethyl Glutarate MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 5. education.com [education.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chembk.com [chembk.com]

- 13. diethyl glutarate, 818-38-2 [thegoodscentscompany.com]

- 14. Page loading... [guidechem.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Diethyl Glutarate

This guide provides an in-depth analysis of the spectroscopic data for diethyl glutarate, a significant chemical intermediate in various industrial and research applications. A comprehensive understanding of its structural features through modern analytical techniques is paramount for its effective utilization and quality control. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

Diethyl glutarate (C9H16O4), the diethyl ester of glutaric acid, is a colorless liquid with a mild odor.[1][2] Its utility spans from being a solvent and plasticizer to a precursor in the synthesis of more complex molecules. The precise characterization of diethyl glutarate is crucial to ensure its purity and structural integrity. Spectroscopic methods provide a non-destructive and highly informative approach to elucidate its molecular structure. This guide delves into the core spectroscopic techniques used for this purpose, providing both the foundational data and the rationale behind the interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For diethyl glutarate, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy

Proton NMR provides information on the different types of protons in a molecule and their neighboring protons.

A standard protocol for acquiring a ¹H NMR spectrum of diethyl glutarate is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified diethyl glutarate in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical shift referencing (0 ppm).[3]

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, and number of scans).

-

-

Data Processing:

-

Perform a Fourier transform of the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal.

-

The ¹H NMR spectrum of diethyl glutarate exhibits three distinct signals corresponding to the three unique proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Triplet | 6H | -OCH₂CH ₃ |

| b | ~1.95 | Quintet | 2H | -CH₂CH ₂CH₂- |

| c | ~2.35 | Triplet | 4H | -OOC-CH ₂- |

| d | ~4.12 | Quartet | 4H | -OCH ₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Signal a (δ ~1.25, Triplet, 6H): This signal corresponds to the six protons of the two equivalent methyl (-CH₃) groups of the ethyl esters. The triplet multiplicity arises from the coupling with the two adjacent methylene (-CH₂) protons (n+1 rule, 2+1=3).

-

Signal b (δ ~1.95, Quintet, 2H): This signal is assigned to the two protons of the central methylene (-CH₂-) group of the glutarate backbone. It appears as a quintet due to coupling with the four protons of the two adjacent methylene groups (4+1=5).

-

Signal c (δ ~2.35, Triplet, 4H): This signal represents the four protons of the two methylene (-CH₂-) groups adjacent to the carbonyl groups. The triplet multiplicity is due to coupling with the two protons of the central methylene group (2+1=3).

-

Signal d (δ ~4.12, Quartet, 4H): This signal corresponds to the four protons of the two methylene (-CH₂-) groups of the ethyl esters, which are deshielded due to the adjacent oxygen atom. The quartet multiplicity is a result of coupling with the three protons of the adjacent methyl groups (3+1=4).

Caption: Workflow for ¹H NMR analysis of diethyl glutarate.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments in the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred.

-

Instrument Setup: Same as for ¹H NMR.

-

Data Acquisition:

-

Proton-decoupled mode is typically used to simplify the spectrum and enhance signal-to-noise.

-

A larger number of scans and a longer relaxation delay are generally required.

-

-

Data Processing: Similar to ¹H NMR.

The proton-decoupled ¹³C NMR spectrum of diethyl glutarate shows four distinct signals.[5]

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~14.2 | -OCH₂C H₃ |

| 2 | ~20.1 | -CH₂C H₂CH₂- |

| 3 | ~33.5 | -OOC-C H₂- |

| 4 | ~60.5 | -OC H₂CH₃ |

| 5 | ~172.8 | >C =O |

Interpretation of the ¹³C NMR Spectrum:

-

Signal 1 (δ ~14.2): This upfield signal corresponds to the carbon atoms of the two equivalent methyl (-CH₃) groups of the ethyl esters.

-

Signal 2 (δ ~20.1): This signal is assigned to the central methylene (-CH₂-) carbon of the glutarate backbone.

-

Signal 3 (δ ~33.5): This signal represents the carbon atoms of the two methylene (-CH₂-) groups adjacent to the carbonyl groups.

-

Signal 4 (δ ~60.5): This downfield signal is attributed to the carbon atoms of the two methylene (-CH₂-) groups of the ethyl esters, deshielded by the adjacent oxygen atoms.

-

Signal 5 (δ ~172.8): This highly downfield signal is characteristic of the carbonyl carbon atoms of the ester groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A common method for obtaining an IR spectrum of a liquid sample like diethyl glutarate is using Attenuated Total Reflectance (ATR) or placing a thin film of the liquid between two salt (e.g., NaCl or KBr) plates.[3]

-

Sample Preparation (Thin Film):

-

Place a drop of diethyl glutarate on a clean salt plate.

-

Place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

The IR spectrum of diethyl glutarate displays characteristic absorption bands for an aliphatic ester.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong, Sharp | C=O stretching (ester) |

| ~1250-1000 | Strong | C-O stretching (ester) |

Interpretation of the IR Spectrum:

-

~2980-2850 cm⁻¹: These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

~1735 cm⁻¹: This very strong and sharp absorption band is the most prominent feature of the spectrum and is indicative of the C=O (carbonyl) stretching vibration of the ester functional groups.

-

~1250-1000 cm⁻¹: This region contains strong absorptions corresponding to the C-O stretching vibrations of the ester linkages.

Sources

Synthesis of diethyl glutarate from glutaric acid and ethanol

An In-Depth Technical Guide to the Synthesis of Diethyl Glutarate via Fischer-Speier Esterification

This guide provides a comprehensive technical overview for the synthesis of diethyl glutarate from glutaric acid and ethanol. Tailored for researchers, chemists, and drug development professionals, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and emphasizes the safety and validation integral to modern chemical synthesis.

Introduction and Strategic Importance

Diethyl glutarate (CAS No: 818-38-2), the diethyl ester of the C5 dicarboxylic acid, glutaric acid, is a colorless liquid with a mild, fruity odor.[1][2] It serves as a versatile molecule with significant applications across various industries. Its properties, such as high solvency, a high boiling point (237 °C), and low volatility, make it a valuable component in formulations for paints, coatings, and industrial cleaners.[3] In the pharmaceutical and fine chemical sectors, it is a crucial intermediate and building block for more complex organic molecules.[2][4] This guide focuses on its synthesis through the robust and well-established Fischer-Speier esterification, a cornerstone reaction in organic chemistry.

The Core Chemistry: Fischer-Speier Esterification Mechanism

The synthesis of diethyl glutarate from glutaric acid and ethanol is a classic example of Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction that exists in equilibrium.[5][6] Understanding the mechanism is paramount to optimizing the reaction for high yield and purity.

The overall reaction is as follows:

HOOC-(CH₂)₃-COOH (Glutaric Acid) + 2 CH₃CH₂OH (Ethanol) ⇌ C₂H₅OOC-(CH₂)₃-COOC₂H₅ (Diethyl Glutarate) + 2 H₂O (Water)

The Role of the Acid Catalyst: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential.[6] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol (ethanol).[7][8]

Mechanistic Steps: The reaction proceeds through a series of reversible steps for each carboxylic acid group:

-

Protonation: The carbonyl oxygen of glutaric acid is protonated by the acid catalyst.

-

Nucleophilic Attack: A molecule of ethanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[5][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[9]

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the monoester, which then undergoes the same sequence on the second carboxylic acid group to form the final diethyl glutarate product.[8]

Achieving High Conversion - Le Châtelier's Principle: The Fischer esterification is an equilibrium-limited process.[5][9] To ensure a high yield of diethyl glutarate, the equilibrium must be shifted to the product side. This is typically achieved in two ways:

-

Use of Excess Reagent: The reaction is conducted using a large excess of one of the reactants, which is almost always the more cost-effective and easily removable component—in this case, ethanol.[7]

-

Removal of Water: As water is a product, its removal from the reaction mixture will drive the equilibrium forward. This can be accomplished using a Dean-Stark apparatus during reflux, though using excess ethanol as both a reagent and solvent is often sufficient and simpler for this specific synthesis.[6]

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Validated Experimental Protocol

This protocol describes the synthesis of diethyl glutarate on a laboratory scale. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles | Notes |

| Glutaric Acid | 110-94-1 | 132.11 | 26.4 g | 0.20 | Purity ≥99% |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 115 mL (~91 g) | ~2.0 | Anhydrous, 200 proof |

| Sulfuric Acid | 7664-93-9 | 98.08 | 2 mL | ~0.037 | Concentrated (98%) |

| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - | Saturated aqueous solution |

| Diethyl Ether | 60-29-7 | 74.12 | ~150 mL | - | Anhydrous, for extraction |

| Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | Anhydrous, for drying |

Equipment

-

250 mL round-bottom flask

-

Water-cooled reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 26.4 g (0.20 mol) of glutaric acid.

-

Add 115 mL of absolute ethanol to the flask. Stir the mixture until the glutaric acid is mostly dissolved. Some gentle warming may be required.

-

Place the flask in an ice-water bath to cool the solution.

-

Causality: Cooling is crucial before adding the catalyst. The dilution of concentrated sulfuric acid in ethanol is highly exothermic and can cause the low-boiling ethanol to splash or boil uncontrollably if not managed.

-

-

Catalyst Addition:

-

Slowly and carefully, add 2 mL of concentrated sulfuric acid to the stirring ethanol/glutaric acid mixture.

-

Once the addition is complete, remove the ice bath and assemble the flask with a reflux condenser.

-

-

Reflux:

-

Heat the mixture to a gentle reflux (approximately 80-85 °C) using the heating mantle.

-

Continue refluxing with constant stirring for 4-6 hours.

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent (ethanol) for an extended period without loss of material, allowing the equilibrium to be established.

-

-

Work-up and Neutralization:

-

After the reflux period, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Slowly add 100 mL of cold deionized water.

-

Carefully neutralize the excess sulfuric acid by adding a saturated aqueous solution of sodium bicarbonate in small portions. Swirl gently and vent the separatory funnel frequently to release the CO₂ gas that evolves. Continue adding bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Causality: Neutralization is a critical self-validating step. It removes the acid catalyst, stopping the reverse reaction (hydrolysis), and prepares the mixture for extraction by ensuring the product ester remains in a non-polar form while unreacted glutaric acid is converted to its water-soluble salt.

-

-

Extraction and Drying:

-

Add 50 mL of diethyl ether to the separatory funnel, stopper it, and shake vigorously, venting frequently.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Combine all the organic (ether) extracts in a clean flask.

-

Dry the combined organic layer over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes until the liquid is clear.

-

Causality: Diethyl ether is used because diethyl glutarate is highly soluble in it, while it is only sparingly soluble in water.[10][11] Multiple extractions ensure maximum recovery of the product. Drying removes residual water, which is essential before distillation to prevent bumping and to obtain a pure product.

-

-

Solvent Removal and Purification:

-

Filter the dried organic solution to remove the magnesium sulfate.

-

Remove the diethyl ether and the bulk of the excess ethanol using a rotary evaporator.

-

The remaining crude diethyl glutarate is then purified by vacuum distillation. Collect the fraction boiling at approximately 115-118 °C at 17 mmHg.

-

Causality: Diethyl glutarate has a high boiling point (237 °C) at atmospheric pressure.[10] Distilling at this temperature risks decomposition. Vacuum distillation lowers the boiling point to a safe temperature, allowing for effective purification away from non-volatile impurities or higher-boiling side products.

-

Expected Yield

The theoretical yield of diethyl glutarate is 37.64 g (0.20 mol). A typical experimental yield after purification is in the range of 80-90%.

Caption: Figure 2: Experimental Workflow for Diethyl Glutarate Synthesis

Safety, Handling, and Waste Disposal

Adherence to safety protocols is non-negotiable for the integrity of the experiment and the safety of personnel.

-

Glutaric Acid: Causes serious eye irritation.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12][14]

-

Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Must be handled with extreme care, always adding acid to the solvent slowly.

-

Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use in a peroxide-free state and avoid ignition sources.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[12][15]

Waste Disposal:

-

The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, subject to local regulations.

-

Organic waste, including the distillation residue, should be collected in a designated halogen-free organic waste container.

Conclusion

The Fischer-Speier esterification of glutaric acid with ethanol is a reliable and scalable method for producing high-purity diethyl glutarate. By understanding the reaction mechanism, particularly its equilibrium nature, and by following a validated protocol that emphasizes controlled conditions and thorough purification, researchers can consistently achieve high yields. The causality-driven steps outlined in this guide ensure that the process is not merely followed, but understood, allowing for intelligent troubleshooting and adaptation for future synthetic challenges.

References

-

J R Hess Company, Inc. Dimethyl Glutarate (ESS 160). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13163, Diethyl glutarate. Retrieved from [Link]

-

The Good Scents Company. diethyl glutarate, 818-38-2. Retrieved from [Link]

-

Organic Syntheses. β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]

-

Ataman Kimya. DIMETHYL GLUTARATE. Retrieved from [Link]

-

Organic Syntheses. glutaric acid. Retrieved from [Link]

-

Harper College. (2011). Glutaric acid.pdf. Retrieved from [Link]

-

Loba Chemie. (2018). GLUTARIC ACID For Synthesis MSDS. Retrieved from [Link]

-

ChemBK. diethyl glutarate. Retrieved from [Link]

-

Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

-

University of Colorado Boulder. Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

Sources

- 1. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]

- 3. jrhessco.com [jrhessco.com]

- 4. Diethyl Glutarate | 818-38-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. cerritos.edu [cerritos.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diethyl glutarate | 818-38-2 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Diethyl Glutarate in Modern Organic Synthesis

Abstract: Diethyl glutarate, a simple diester, serves as a remarkably versatile and cost-effective C5 building block in organic synthesis. Beyond its application as a high-boiling point solvent, its true utility lies in its capacity to undergo a range of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of diethyl glutarate's role as a key precursor for constructing complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity, focusing on pivotal transformations such as the Dieckmann condensation for ring formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this fundamental reagent for sophisticated synthetic challenges.

Core Properties and Physicochemical Profile

Diethyl glutarate (DEG), also known as diethyl pentanedioate, is the diethyl ester of the five-carbon dicarboxylic acid, glutaric acid.[1] It is a clear, colorless liquid with a faint, fruity odor.[2] Its physical and chemical properties make it a stable and easy-to-handle reagent in a laboratory setting.

Data Presentation: Physicochemical Properties of Diethyl Glutarate

| Property | Value | Source(s) |

| CAS Number | 818-38-2 | [2],[1] |

| Molecular Formula | C₉H₁₆O₄ | [1],[3] |

| Molecular Weight | 188.22 g/mol | [1], |

| Density | 1.022 g/mL at 25 °C | [3],[4], |

| Boiling Point | 237 °C | [3],[4],[5] |

| Melting Point | -24.1 °C | [3],[4] |

| Flash Point | 95.6 °C (204 °F) | [3],[6] |

| Refractive Index | n20/D 1.423 | [3],[4], |

| Solubility | Soluble in ether and alcohol; slightly soluble in water. | [3],[4] |

These properties, particularly its high boiling point and stability under normal conditions, make it an excellent starting material or solvent for reactions requiring elevated temperatures.[2][3]

Visualization: Structure of Diethyl Glutarate

Caption: Chemical structure of Diethyl Glutarate (C₉H₁₆O₄).

The Cornerstone Reaction: Intramolecular Dieckmann Condensation

The most powerful and widely recognized application of diethyl glutarate in organic synthesis is the Dieckmann condensation, an intramolecular Claisen condensation.[7] This base-catalyzed reaction transforms the linear diester into a five-membered cyclic β-keto ester, specifically ethyl 2-oxocyclopentanecarboxylate. This product is a highly valuable intermediate for the synthesis of cyclopentanone derivatives, natural products, and pharmaceuticals.[8]

Mechanistic Insights: The Driving Force for Cyclization

Understanding the mechanism is critical to appreciating why this reaction is so effective. The process is an equilibrium, but it is driven to completion by a key thermodynamic sink.[9]

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups. The choice of ethoxide is deliberate; using a different alkoxide base could lead to transesterification, complicating the product mixture.[10]

-

Intramolecular Nucleophilic Attack: The resulting enolate anion acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the second ester group. This 5-exo-trig cyclization is sterically and entropically favored, leading to the formation of a five-membered ring.[7][11]

-

Elimination: The tetrahedral intermediate formed in the previous step collapses, eliminating an ethoxide ion as a leaving group and forming the cyclic β-keto ester.

-

Irreversible Deprotonation (Driving Force): The proton situated between the two carbonyl groups in the product is now significantly more acidic (pKa ≈ 11 in DMSO) than the α-protons of the starting ester (pKa ≈ 25). The ethoxide base present in the reaction mixture irreversibly removes this proton, forming a resonance-stabilized enolate. This final deprotonation step shifts the entire equilibrium towards the product, ensuring a high yield.[9][12]

-

Protonation (Work-up): An acidic work-up is required in the final step to neutralize the enolate and afford the final β-keto ester product.[13]

Visualization: Dieckmann Condensation Mechanism

Caption: Synthetic utility of diethyl glutarate via sequential reactions.

Broader Applications

Beyond its role as a C5 building block, diethyl glutarate finds utility in several other areas.

-

Solvent: Due to its high boiling point, low volatility, and good solvency for many organic compounds, it can be used as a reaction solvent or as a component in solvent blends. [2]* Polymer Chemistry: Di-esters like diethyl glutarate can be used as monomers in condensation polymerization reactions with diols to produce polyesters. [14]These materials have applications in various industries.

-

Flavors and Fragrances: Esters are known for their characteristic fruity scents. Diethyl glutarate is used in the food and fragrance industry as a flavoring agent and as a solvent for fragrance agents. [2][6]

Conclusion

Diethyl glutarate is a foundational reagent in the toolkit of the modern synthetic chemist. Its true value is realized through the Dieckmann condensation, a robust and efficient method for constructing the cyclopentanone framework central to many complex molecules. By understanding the mechanistic principles that govern its reactivity, researchers can strategically employ this simple diester to build sophisticated molecular architectures for applications ranging from pharmaceuticals to materials science. Its low cost, stability, and versatile reactivity ensure its continued importance in the field of organic synthesis.

References

-

Diethyl glutarate | C9H16O4 | CID 13163. PubChem, National Institutes of Health. [Link]

-

Diethyl Glutarate MSDS/SDS. Histry Chem. [Link]

-

diethyl glutarate, 818-38-2. The Good Scents Company. [Link]

-

diethyl glutarate - ChemBK. ChemBK. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

Michael reaction. Wikipedia. [Link]

-

Dieckmann condensation. Wikipedia. [Link]

-

Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

-

23.7 The Claisen Condensation Reaction. OpenStax - Organic Chemistry. [Link]

-

Dieckmann Condensation. J&K Scientific LLC. [Link]

-

Dieckmann Condensation. Chemistry LibreTexts. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Michael reaction. L.S.College, Muzaffarpur. [Link]

-

Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Omega. [Link]

Sources

- 1. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]

- 3. Diethyl glutarate | 818-38-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Manufacturers of Diethyl glutarate, 99%, CAS 818-38-2, D 2643, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. diethyl glutarate, 818-38-2 [thegoodscentscompany.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. pubs.acs.org [pubs.acs.org]

The Hydrolysis of Diethyl Glutarate: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry, with wide-ranging implications in both industrial synthesis and biological processes. Diethyl glutarate, a diethyl ester of the C5 dicarboxylic acid glutaric acid, serves as a valuable model substrate and a versatile synthetic intermediate. Its hydrolysis, leading to glutaric acid and ethanol, is a critical transformation in the production of polymers, pharmaceuticals, and other fine chemicals. This guide provides a comprehensive exploration of the mechanisms governing the hydrolysis of diethyl glutarate under both acidic and basic conditions. Furthermore, it offers field-proven experimental protocols and analytical methodologies to empower researchers in their practical applications of this important reaction.

Mechanistic Insights into Diethyl Glutarate Hydrolysis

The cleavage of the ester linkages in diethyl glutarate can be effectively achieved through catalysis by either acid or base. While both pathways ultimately yield the same products, their underlying mechanisms, kinetics, and experimental considerations differ significantly.

Acid-Catalyzed Hydrolysis: A Reversible Pathway

The acid-catalyzed hydrolysis of diethyl glutarate is a reversible process, operating under equilibrium control.[1] The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid.[1][2] The hydronium ion (H₃O⁺) generated in situ is the active catalytic species.[3]

The mechanism proceeds through a series of protonation and nucleophilic attack steps, as illustrated below. The initial protonation of the carbonyl oxygen of one of the ester groups activates the carbonyl carbon towards nucleophilic attack by water. This is followed by the formation of a tetrahedral intermediate. A series of proton transfers then facilitates the elimination of ethanol as a leaving group, and subsequent deprotonation of the resulting carbonyl regenerates the acid catalyst and yields the monoester, which can then undergo a second hydrolysis to give glutaric acid.

Caption: Figure 1: Mechanism of Acid-Catalyzed Hydrolysis of Diethyl Glutarate.

To drive the equilibrium towards the products, a large excess of water is typically employed.[1] The reversibility of this reaction means that it is also the mechanism for the Fischer esterification of glutaric acid with ethanol.

Base-Mediated Hydrolysis (Saponification): An Irreversible Process

The hydrolysis of diethyl glutarate under basic conditions, commonly referred to as saponification, is an effectively irreversible reaction.[1] This is the preferred method for achieving complete conversion of the ester to the corresponding carboxylate salt. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is the rate-determining step. The intermediate then collapses, expelling an ethoxide ion as the leaving group. The ethoxide ion is a strong base and immediately deprotonates the newly formed glutaric acid monoester. This acid-base reaction is highly exergonic and drives the overall reaction to completion. A second saponification reaction then occurs at the remaining ester group.

Caption: Figure 2: Mechanism of Base-Mediated Hydrolysis (Saponification).

The final product of saponification is the disodium (or dipotassium) salt of glutaric acid. To obtain the free glutaric acid, a subsequent acidification step with a strong acid is required.[1]

Experimental Protocols

The choice between acid-catalyzed and base-mediated hydrolysis depends on the desired outcome. For complete conversion to glutaric acid, saponification followed by acidification is the method of choice. If a reversible reaction is desired, or if the molecule contains base-sensitive functional groups, acid-catalyzed hydrolysis may be more appropriate.

Protocol 1: Acid-Catalyzed Hydrolysis of Diethyl Glutarate

This protocol is adapted from established procedures for the hydrolysis of dicarboxylic acid esters.

Materials:

-

Diethyl glutarate

-

10% (v/v) Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine diethyl glutarate and a 5 to 10-fold molar excess of 10% aqueous HCl or H₂SO₄.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude glutaric acid.

-

The crude product can be further purified by recrystallization.

Protocol 2: Base-Mediated Hydrolysis (Saponification) of Diethyl Glutarate

This protocol ensures the complete and irreversible hydrolysis of diethyl glutarate.

Materials:

-

Diethyl glutarate

-

10-20% (w/v) Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (optional, to improve solubility)

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Beaker

-

Concentrated Hydrochloric Acid (HCl)

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve diethyl glutarate in a minimal amount of ethanol (if necessary) and add a 2.5 to 3-fold molar excess of 10-20% aqueous NaOH or KOH solution.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 1-3 hours.

-

After cooling to room temperature, transfer the solution to a beaker and cool in an ice bath.

-

Slowly and carefully acidify the solution with concentrated HCl until the pH is approximately 1-2. Glutaric acid will precipitate out of the solution.

-

Collect the solid glutaric acid by vacuum filtration and wash with cold water.

-

The product can be dried in a desiccator or in a vacuum oven. Further purification can be achieved by recrystallization.

Quantitative Analysis and Reaction Monitoring

Careful monitoring of the hydrolysis reaction is crucial for process optimization and for kinetic studies. Several analytical techniques can be employed for this purpose.

Analytical Techniques

-

Gas Chromatography (GC): GC is a powerful technique for monitoring the disappearance of the volatile diethyl glutarate and the appearance of ethanol. Derivatization of the non-volatile glutaric acid (e.g., to its methyl ester) may be necessary for GC analysis.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify diethyl glutarate, the monoester intermediate, and glutaric acid in the reaction mixture. A C18 column with a gradient elution of acetonitrile and water is often effective.

-

Titration: The progress of the hydrolysis can be followed by titrating the liberated carboxylic acid with a standard solution of a base. This method is particularly useful for kinetic studies of acid-catalyzed hydrolysis. Aliquots of the reaction mixture are periodically withdrawn, quenched in ice-water, and titrated against a standardized NaOH solution using an indicator like phenolphthalein.

Kinetic Data

The rate of hydrolysis of diethyl glutarate is influenced by factors such as temperature, catalyst concentration, and the nature of the solvent. The alkaline hydrolysis of diethyl glutarate has been shown to be a second-order reaction.

| Parameter | Condition | Value | Reference |

| Reaction Type | Alkaline Hydrolysis | Second-Order | |